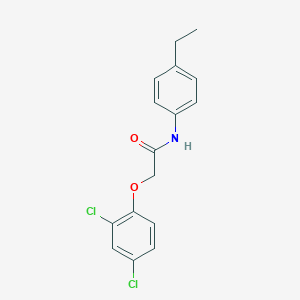
N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide, also known as FNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNA is a small molecule that belongs to the class of amides and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the suppression of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the proliferation and induce apoptosis of cancer cells. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to modulate the expression of various genes involved in inflammation, immune response, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has several advantages for lab experiments, including its small size, easy synthesis, and low toxicity. However, N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide. One potential direction is to investigate the potential of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide as a therapeutic agent for various inflammatory and immune-related diseases. Another direction is to explore the potential of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to optimize the synthesis method of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide and improve its solubility and stability for better bioavailability and efficacy.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide is a promising small molecule that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to the suppression of inflammation and immune responses. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, further studies are needed to optimize its synthesis method and improve its solubility and stability for better bioavailability and efficacy.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide involves a multistep process that includes the reaction of 3-fluoroaniline with 1-naphthol in the presence of a base to form 3-fluoro-1-naphthol. Further reaction of 3-fluoro-1-naphthol with ethyl chloroacetate in the presence of a base leads to the formation of ethyl 3-fluoro-1-naphthyl ether. The final step involves the reaction of ethyl 3-fluoro-1-naphthyl ether with ammonia in the presence of a catalyst to form N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as arthritis, asthma, and cancer.
Eigenschaften
Molekularformel |
C18H14FNO2 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H14FNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |
InChI-Schlüssel |
AUPXIQFFHGQYQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



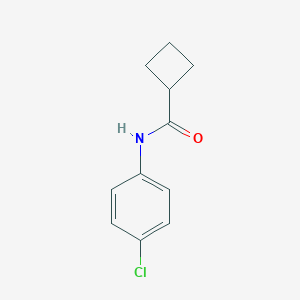


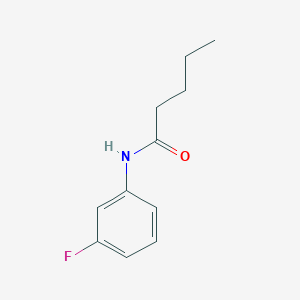

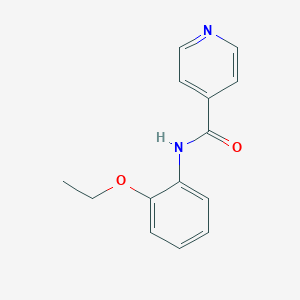
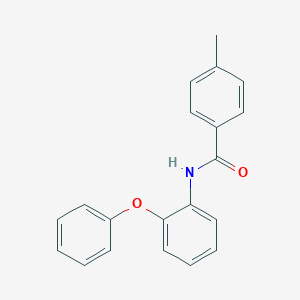
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)
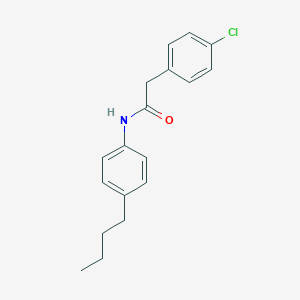
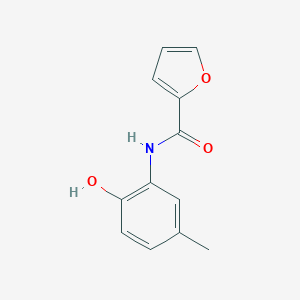
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
